molecular formula C12H17NO2 B13917899 2-Aminomethyl-3-(3,5-dimethylphenyl)propionic acid

2-Aminomethyl-3-(3,5-dimethylphenyl)propionic acid

Cat. No.: B13917899
M. Wt: 207.27 g/mol
InChI Key: JIGYTVPJHFJCOW-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(3,5-dimethylphenyl)propionic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of propionic acid, featuring an aminomethyl group and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(3,5-dimethylphenyl)propionic acid typically involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the reaction of the amine with acrylonitrile, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(3,5-dimethylphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Aminomethyl-3-(3,5-dimethylphenyl)propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(3,5-dimethylphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The 3,5-dimethylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-3-(2,5-dimethylphenyl)propionic acid
  • 2-Aminomethyl-3-(4-methylphenyl)propionic acid
  • 2-Aminomethyl-3-(3,4-dimethylphenyl)propionic acid

Uniqueness

2-Aminomethyl-3-(3,5-dimethylphenyl)propionic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(aminomethyl)-3-(3,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-9(2)5-10(4-8)6-11(7-13)12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

JIGYTVPJHFJCOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(CN)C(=O)O)C

Origin of Product

United States

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